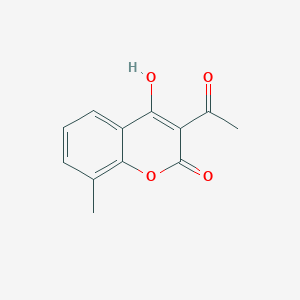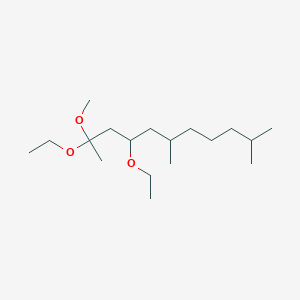![molecular formula C25H19ClO2 B14297075 1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene CAS No. 113402-45-2](/img/structure/B14297075.png)
1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene is a chemical compound with the molecular formula C₁₃H₁₁Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; and Diphenylmethyl chloride . This compound is characterized by its unique structure, which includes a chloromethylene group bridging two phenyleneoxy groups.
Preparation Methods
The synthesis of 1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene typically involves the reaction of benzene derivatives with chloromethylene reagents. One common method includes the reaction of diphenylmethane with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethylene group. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene can be compared with similar compounds such as:
Diphenylmethane: Lacks the chloromethylene group, resulting in different reactivity and applications.
Benzhydryl chloride: Similar structure but with different substituents, leading to variations in chemical behavior and uses.
Chlorodiphenylmethane: Shares the chloromethylene group but differs in the overall molecular structure.
These comparisons highlight the unique properties of 1,1’-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
113402-45-2 |
|---|---|
Molecular Formula |
C25H19ClO2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[chloro-(4-phenoxyphenyl)methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C25H19ClO2/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18,25H |
InChI Key |
CMSCHLWVPBMUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


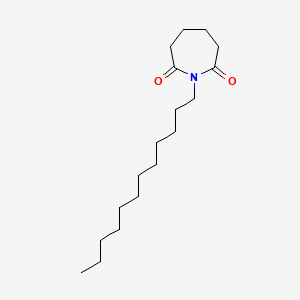

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
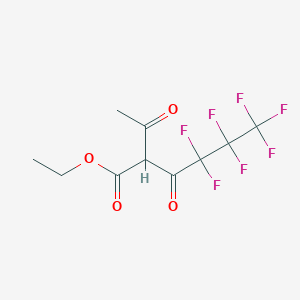
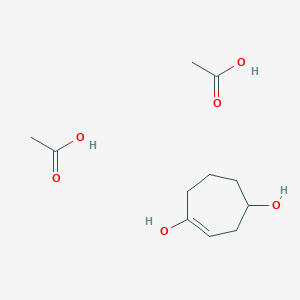

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
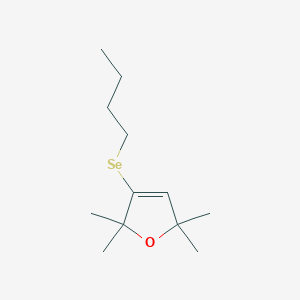

![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

